molecular formula C13H7Cl4NO2 B13995200 3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide CAS No. 4214-45-3

3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Cat. No.: B13995200
CAS No.: 4214-45-3
M. Wt: 351.0 g/mol
InChI Key: NNIBNXUNJDPANR-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a chemical compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to the benzamide structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 3,5-dichloro-N-(2,4-dichlorophenyl)-2-oxobenzamide.

    Reduction: Formation of 3,5-dichloro-N-(2,4-dichlorophenyl)-2-methylbenzamide.

    Hydrolysis: Formation of 3,5-dichlorobenzoic acid and 2,4-dichloroaniline.

Scientific Research Applications

3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide stands out due to the presence of the hydroxyl group, which imparts unique reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

CAS No.

4214-45-3

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351.0 g/mol

IUPAC Name

3,5-dichloro-N-(2,4-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H7Cl4NO2/c14-6-1-2-11(9(16)4-6)18-13(20)8-3-7(15)5-10(17)12(8)19/h1-5,19H,(H,18,20)

InChI Key

NNIBNXUNJDPANR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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